molecular formula C6H16O2Si B1329274 Diethoxydimethylsilane CAS No. 78-62-6

Diethoxydimethylsilane

Cat. No.: B1329274
CAS No.: 78-62-6
M. Wt: 148.28 g/mol
InChI Key: YYLGKUPAFFKGRQ-UHFFFAOYSA-N
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Description

Diethoxydimethylsilane: is an organosilicon compound with the chemical formula C6H16O2Si . It is a colorless, clear liquid with a molecular weight of 148.28 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Diethoxydimethylsilane interacts with various biomolecules in biochemical reactions. For instance, it has been used as a precursor to create a matrix in a 1:1 volume ratio with tetraethoxysilane (TEOS) for the production of biosensitive membranes for sensory devices . The nature of these interactions involves the formation of an organosilica sol-gel matrix that does not prevent the exchange of substrates and waste products of bacteria to the cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell function by forming a sol-gel matrix around microorganisms, which does not prevent the exchange of substrates and waste products of bacteria to the cells . This property of this compound enhances the sensitivity coefficient of biosensors for determining biochemical oxygen demand (BOD) by two orders of magnitude .

Molecular Mechanism

In an active medium containing an excess of acetic acid, both linear oligomers and cyclosiloxanes could be obtained with high selectivity . This process involves the generation of water in the reaction mixture, leading to the formation of α, ω-dihydroxypolydimethylsiloxanes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and long-term effects on cellular function. For instance, the use of this compound as part of the matrix in biosensors increased the long-term stability of the bioreceptor to 68 days .

Metabolic Pathways

It is known to be a precursor in the production of the silicone polymer polydimethylsiloxane (PDMS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with ethanol in the presence of a base. The reaction typically proceeds as follows:

(CH3)2SiCl2+2C2H5OH(CH3)2Si(OC2H5)2+2HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OC}_2\text{H}_5\text{)}_2 + 2\text{HCl} (CH3​)2​SiCl2​+2C2​H5​OH→(CH3​)2​Si(OC2​H5​)2​+2HCl

Industrial Production Methods: In industrial settings, this compound is produced through the polycondensation of this compound in an active medium containing an excess of acetic acid. This method allows for the production of both linear oligomers and cyclosiloxanes with high selectivity and yields .

Chemical Reactions Analysis

Types of Reactions: Diethoxydimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Condensation: Acetic acid as a catalyst.

    Silylation: Hydroxyl or amino group-containing compounds.

Major Products Formed:

Comparison with Similar Compounds

  • Dimethyldiethoxysilane
  • Dimethoxydimethylsilane
  • Trimethoxymethylsilane
  • Triethoxymethylsilane

Uniqueness: Diethoxydimethylsilane is unique due to its ability to form stable siloxane bonds and its high selectivity in polycondensation reactions. It is also highly effective in blocking hydroxyl and amino groups, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

diethoxy(dimethyl)silane
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InChI

InChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3
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InChI Key

YYLGKUPAFFKGRQ-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](C)(C)OCC
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Molecular Formula

C6H16O2Si
Record name DIMETHYLDIETHOXYSILANE
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Related CAS

118529-50-3, 52848-36-9
Record name Poly[oxy(dimethylsilylene)], α-ethyl-ω-ethoxy-
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Record name Silane, diethoxydimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6052538
Record name Diethoxy(dimethyl)silane
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Molecular Weight

148.28 g/mol
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Physical Description

Dimethyldiethoxysilane appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid
Record name DIMETHYLDIETHOXYSILANE
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Record name Silane, diethoxydimethyl-
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CAS No.

78-62-6
Record name DIMETHYLDIETHOXYSILANE
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Record name Dimethyldiethoxysilane
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Record name Diethoxydimethylsilane
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Record name Silane, diethoxydimethyl-
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Record name DIETHOXYDIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Diethoxydimethylsilane?

A1: this compound is represented by the molecular formula C6H16O2Si and has a molecular weight of 148.28 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize DEDMS?

A2: DEDMS is frequently characterized using Infrared (IR) spectroscopy [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , ], and X-ray Photoelectron Spectroscopy (XPS) []. These techniques provide insights into its molecular structure, bonding characteristics, and elemental composition.

Q3: How does the incorporation of DEDMS impact the properties of polymeric materials?

A3: DEDMS is often used to modify the properties of polymers. For example, it can enhance the flexibility, hydrophobicity, and thermal stability of polybenzoxazine []. In polycarbonate, carboxyl-containing polysiloxane derived from DEDMS significantly improves flame retardancy [].

Q4: How does DEDMS influence the stability of sols used in material synthesis?

A4: While DEDMS can enhance the hydrophobicity of Al2O3-SiO2 composite membranes, excessive amounts can negatively impact the stability of the composite sol []. This highlights the importance of optimizing DEDMS concentration for specific applications.

Q5: What role does DEDMS play in the creation of hybrid materials?

A5: DEDMS is a key component in the formation of hybrid organic-inorganic materials. When combined with other precursors like tetraethoxysilane (TEOS) [, , , , , , ], it allows for the tailoring of material properties, such as mechanical strength, hydrophobicity, and optical transparency [, ].

Q6: Can DEDMS participate in catalytic reactions?

A6: While not a catalyst itself, DEDMS plays a crucial role in synthesizing materials with catalytic applications. For instance, it's used in the preparation of interlayer-expanded MWW zeolites, which exhibit enhanced catalytic performance in reactions like the acylation of anisole []. Similarly, DEDMS-modified clinoptilolite, when combined with ZnO, demonstrates improved photocatalytic activity in the degradation of crystal violet dye [].

Q7: How does the presence of methyl groups in DEDMS influence its reactivity?

A7: The methyl groups in DEDMS contribute to its steric hindrance, influencing its reactivity and the properties of the resulting materials. This is evident in its use for synthesizing interlayer pore-expanded titanosilicates, where the methyl groups in DEDMS prevent excessive intermolecular condensation [].

Q8: How does DEDMS interact with biological materials?

A8: Research shows DEDMS can be used to create a biocompatible matrix for immobilizing bacteria in biosensors []. For instance, DEDMS, when combined with TEOS, forms a capsule around Paracoccus yeei bacteria, allowing for nutrient exchange and enhancing the sensitivity and stability of biochemical oxygen demand (BOD) biosensors [].

Q9: What is the significance of DEDMS in the development of ion sensors?

A9: DEDMS plays a vital role in creating durable and non-toxic ion sensors []. It's used in the sol-gel synthesis of membranes incorporating crown ether neutral carriers, which exhibit high sensitivity and selectivity for specific ions like sodium [].

Q10: How does the hydrophobic/hydrophilic balance (HHB) of DEDMS-derived materials influence their properties?

A10: The HHB of materials synthesized using DEDMS significantly impacts their performance, especially in photochromic applications. The kinetics of photochromic responses in spirooxazine-doped hybrid matrices, for instance, are heavily influenced by the HHB, which is tunable by adjusting the DEDMS content [].

Q11: Are there environmental concerns associated with DEDMS?

A11: While DEDMS itself isn't extensively studied for its environmental impact, its use in wood preservation as a safer alternative to traditional biocides is being explored []. This research investigates the ability of DEDMS and other silanes to enhance wood's hydrophobicity and resistance to fungal attack, potentially offering more environmentally friendly wood protection solutions [].

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